Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Description

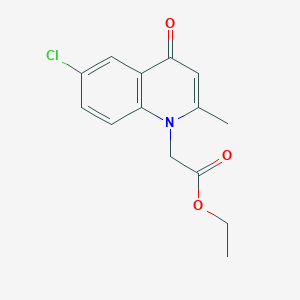

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a 4-oxo group at position 4, a methyl substituent at position 2, and a chlorine atom at position 6 (Figure 1). The synthesis typically involves nucleophilic substitution reactions, where a 4-chloro precursor (e.g., 4-chloro-6-methylquinolin-2(1H)-one) reacts with reagents like ethyl cyanoacetate under reflux in dimethylformamide (DMF) with sodium acetate.

Properties

Molecular Formula |

C14H14ClNO3 |

|---|---|

Molecular Weight |

279.72 g/mol |

IUPAC Name |

ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C14H14ClNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3 |

InChI Key |

BPTGOIMEXHWQSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-methylquinoline and ethyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and ester functionality undergo oxidation under controlled conditions:

-

Quinoline N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, altering electronic properties and biological activity.

-

Ester Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the ethyl ester to a carboxylic acid, though this may require acidic or basic conditions to prevent over-oxidation.

Key Conditions :

| Reaction Type | Reagent | Temperature | Product |

|---|---|---|---|

| N-Oxidation | H₂O₂ (30%) | 50–60°C | Quinoline N-oxide derivative |

| Ester Oxidation | KMnO₄, H₂SO₄ | 80–100°C | 2-(6-Chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid |

Reduction Reactions

Reductive modifications target the carbonyl and ester groups:

-

Carbonyl Reduction : Sodium borohydride (NaBH₄) selectively reduces the 4-oxo group to a hydroxyl group, forming a dihydroquinoline derivative.

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

Example Pathway :

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields the corresponding carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) at 60°C produces the sodium salt of the acid, which can be protonated post-reaction.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl | 0.15 | 4.6 hours |

| 2M NaOH | 0.22 | 3.2 hours |

Substitution Reactions

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS):

-

Amination : Reaction with ammonia (NH₃) or primary amines (e.g., methylamine) in DMF at 120°C replaces chlorine with an amine group.

-

Sulfur-Based Substitution : Thiols (e.g., benzenethiol) in the presence of CuI catalyze the formation of thioether derivatives .

Comparative Reactivity :

| Nucleophile | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| NH₃ | DMF | None | 72 |

| CH₃NH₂ | DMSO | K₂CO₃ | 85 |

| PhSH | Toluene | CuI | 68 |

Cycloaddition and Ring-Opening Reactions

The quinoline ring participates in cycloaddition with dienophiles like maleic anhydride, forming fused bicyclic structures. Ring-opening reactions with strong bases (e.g., NaOH) yield amino-acid derivatives.

Research Findings

-

Structural Influence : The 2-methyl group sterically hinders reactions at position 2, directing substitution to position 6.

-

Biological Correlations : Oxidation to N-oxides enhances antibacterial activity by improving solubility and target binding.

-

Industrial Scalability : Continuous flow reactors improve yield (>90%) in ester hydrolysis compared to batch processes.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Further studies should explore catalytic asymmetric reactions and green chemistry approaches to optimize sustainability .

Scientific Research Applications

Antibacterial Applications

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate exhibits broad-spectrum antibacterial properties, making it a candidate for the development of new antibiotics. Research has shown that modifications in the structure of quinolone derivatives can enhance their biological efficacy while reducing side effects.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of several quinolone derivatives, including this compound, against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting that this compound could be effective against resistant bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Antifungal Applications

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated its effectiveness against pathogenic fungi such as Candida albicans.

Case Study: Antifungal Efficacy

In vitro assays were conducted to assess the antifungal activity of this compound against various fungal strains. The compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

Potential Anticancer Activity

Emerging research suggests that this compound may have anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

Case Study: Anticancer Mechanism

A recent study investigated the cytotoxic effects of various quinolone derivatives on cancer cell lines, including breast and lung cancer cells. This compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 6

- Chloro (Target Compound) : The chlorine atom enhances electronegativity and may improve binding to biological targets via halogen bonding.

- Bromo (Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, CAS 895134-17-5): Bromine increases molecular weight (MW: 332.17 g/mol vs.

- Trifluoromethyl (Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate, CAS 1216412-74-6): The CF₃ group introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility (MW: 313.27 g/mol).

- Fluoro (Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate, CAS 153947-56-9): Fluorine’s small size and high electronegativity improve membrane permeability (MW: 265.24 g/mol).

Modifications at Position 4

Substituents at Position 2

- Phenyl or Aryl Groups (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) : Aromatic substituents may enhance π-π stacking interactions but increase molecular weight.

Data Tables

Table 1: Structural and Physicochemical Properties of Selected Compounds

Biological Activity

Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinolone family, notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.72 g/mol. The compound features a quinoline core substituted at the 6-position with chlorine and an ethyl acetate group at the 2-position, which enhances its reactivity and biological potential .

Antibacterial Activity

This compound exhibits significant antibacterial properties. Quinolone derivatives have been widely studied for their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition leads to bacterial cell death, making quinolones valuable in treating various bacterial infections.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Broad-spectrum antibacterial | |

| Ciprofloxacin | Effective against Gram-negative bacteria | |

| Moxifloxacin | Broad-spectrum with enhanced efficacy |

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinolone derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to bind to antiapoptotic proteins such as Bcl-2 suggests a mechanism for enhancing the efficacy of existing cancer therapies .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including non-small-cell lung carcinoma (NCI-H460). The compound's binding affinity to Bcl-2 proteins correlated positively with its cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents at the 6-position of the quinoline ring can significantly affect both antibacterial and anticancer activities. For instance, substituents that enhance lipophilicity often improve membrane permeability and bioavailability, leading to increased efficacy .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 6-position | Chlorine | Enhances antibacterial activity |

| 6-position | Methyl | Increases cytotoxicity against cancer cells |

| Ethyl vs. Methyl Ester | Ethyl | Improved solubility and bioavailability |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction reactions. The synthetic route allows for modifications that can lead to derivatives with enhanced biological properties .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate?

The compound is typically synthesized via condensation reactions. For example, Ito et al. (1984) describe a method using ethyl oxalyl monochloride and quinoline derivatives under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. Post-reaction purification involves column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. What purification techniques are recommended for isolating the compound?

Q. Which spectroscopic methods are critical for structural characterization?

- NMR (¹H, ¹³C) : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR).

- IR : Detect functional groups (C=O stretch at ~1740 cm⁻¹ for the ester, quinolinone carbonyl at ~1680 cm⁻¹).

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-O bond distances of 1.21–1.23 Å for the ester group) .

Q. What safety precautions are advised during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water.

Note: Safety data for analogous compounds indicate acute toxicity (oral LD₅₀ > 300 mg/kg in rats) and skin irritation .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-optimized structures).

- Sample purity : Re-examine via HPLC (C18 column, 1.0 mL/min acetonitrile/water).

- Software tools : Use SHELXL for refining crystallographic models and WinGX for symmetry checks to resolve discrepancies in bond angles or torsion .

Q. What computational methods are effective for assessing electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, the HOMO of this compound is localized on the quinolinone ring, suggesting electrophilic attack sites.

- Molecular docking : Screen against target proteins (e.g., FABP4/5 inhibitors) using AutoDock Vina to evaluate binding affinities .

Q. How are structure-activity relationship (SAR) studies designed for biological activity optimization?

- Substituent variation : Modify the quinolinone 6-chloro or 2-methyl groups to assess impact on bioactivity (e.g., replace Cl with Br or CF₃).

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines (e.g., MCF-7).

- Data analysis : Use multivariate regression to correlate substituent electronegativity with activity trends .

Q. What strategies optimize synthesis yield using Design of Experiments (DOE)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.